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Compound of Interest

3-Amino-2,4,5-trifluorobenzoic
Compound Name: _
acid

Cat. No.: B043618

An In-depth Technical Guide to the Synthesis and Structural Analysis of 3-Amino-2,4,5-
trifluorobenzoic acid

For Researchers, Scientists, and Drug Development
Professionals

Introduction

3-Amino-2,4,5-trifluorobenzoic acid is a fluorinated aromatic compound of significant interest
in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core
substituted with both an electron-donating amino group and strongly electron-withdrawing
fluorine atoms, imparts unique electronic properties, reactivity, and potential for specific
biological interactions. This molecule serves as a critical building block in the synthesis of
advanced pharmaceutical agents, most notably as a key intermediate for certain quinolone
antibiotics, where its incorporation influences the drug's antibacterial spectrum and
pharmacokinetic properties.[1] This guide provides a comprehensive overview of a common
synthetic route to 3-Amino-2,4,5-trifluorobenzoic acid and details the analytical techniques
used for its structural elucidation and characterization.

Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid
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The synthesis of 3-Amino-2,4,5-trifluorobenzoic acid is most effectively achieved through the
nucleophilic aromatic substitution (SNAr) of a highly fluorinated precursor. The reaction
involves the selective displacement of a fluorine atom from 2,3,4,5-tetrafluorobenzoic acid by
an amine source, typically agueous ammonia. The strong electron-withdrawing effects of the
fluorine atoms and the carboxylic acid group activate the aromatic ring towards nucleophilic
attack. The substitution occurs preferentially at the C3 position due to the combined activating
and directing effects of the substituents.

Reaction Scheme:

2,3,4,5-Tetrafluorobenzoic Acid

+ NHs (aq)
(Ammonia water)

Heat (Pressure vessel)

:

3-Amino-2,4,5-trifluorobenzoic Acid

Click to download full resolution via product page

Caption: Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid.

Experimental Protocol: Synthesis via Amination

This protocol is based on established procedures for nucleophilic aromatic substitution on
polyfluorinated benzoic acids.

e Reagents and Equipment:
o 2,3,4,5-Tetrafluorobenzoic acid

o Agueous ammonia (28-30% solution)
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[e]

Concentrated hydrochloric acid (HCI)

o

Deionized water

[¢]

A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and
temperature controller

[¢]

Standard laboratory glassware (beakers, flasks, Buchner funnel)

o

pH meter or pH paper

Procedure:

[¢]

In a high-pressure reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).
o Add an excess of aqueous ammonia (e.g., 10-15 eq).
o Seal the vessel securely.

o Heat the mixture to approximately 120-140°C with vigorous stirring. Maintain this
temperature for 12-24 hours. The progress of the reaction can be monitored by techniques
such as TLC or HPLC if desired.

o After the reaction is complete, cool the vessel to room temperature and carefully vent any
excess pressure.

o Transfer the resulting reaction mixture to a beaker and cool in an ice bath.

o Slowly acidify the cold solution with concentrated hydrochloric acid with stirring until the
pH reaches approximately 1-2. This will protonate the amino group and neutralize the
carboxylate, causing the product to precipitate.

o Collect the precipitated solid by vacuum filtration using a Buchner funnel.
o Wash the solid with cold deionized water to remove any remaining salts.

o Dry the product under vacuum to yield 3-Amino-2,4,5-trifluorobenzoic acid as a solid.
Further purification can be achieved by recrystallization from an appropriate solvent
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system (e.g., ethanol/water).

Structural Analysis and Characterization

A comprehensive structural analysis is essential to confirm the identity and purity of the
synthesized 3-Amino-2,4,5-trifluorobenzoic acid. This involves a combination of physical

property measurements and spectroscopic techniques.
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Caption: Workflow for the structural analysis of the title compound.

Physical Properties

The basic physical properties of the compound are summarized below.
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Property Value

CAS Number 119385-80-7[1]
Molecular Formula C7HaF3sNO2[1]

Molecular Weight 191.11 g/mol [1]

Melting Point 133-136 °CJ[1]
Appearance White to off-white solid
Boiling Point 306.4 °C at 760 mmHg[1]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the molecular structure in
the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

o Grow suitable single crystals of the compound, typically by slow evaporation of a saturated
solution in an appropriate solvent.

e Select and mount a crystal of suitable size and quality on a goniometer.

o Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen
(typically 100 K) to minimize thermal vibrations.

« Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Ka or Cu Ka radiation).
o Collect the diffraction data as the crystal is rotated.

e Process the raw data to solve and refine the crystal structure using specialized software
(e.g., SHELX).

Data: As of this writing, the crystal structure of 3-Amino-2,4,5-trifluorobenzoic acid has not
been reported in the crystallographic databases. However, the structure of the related
compound, 3-Chloro-2,4,5-trifluorobenzoic acid, has been determined and provides a useful
comparison.[2]
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Parameter 3-Chloro-2,4,5-trifluorobenzoic acid[2]
Formula C7H2CIF30:2

Crystal System Monoclinic

Space Group P2i/c

a (A 4.4760 (9)

b (A) 13.654 (3)

c (A) 12.400 (3)

B (°) 97.16 (3)

V (A3) 751.9 (3)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the
environment of the fluorine atoms.

Experimental Protocol:

Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Acetone-de) in an NMR tube.

Acquire tH, 13C, and *°F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

Process the data (Fourier transform, phase correction, and baseline correction).

Integrate the signals in the *H NMR spectrum and determine chemical shifts relative to a
reference standard (e.g., TMS).

Predicted Spectral Data: While experimental spectra are not publicly available, the following
table lists the predicted *H, 13C, and *°F NMR chemical shifts and coupling patterns based on
the analysis of structurally similar compounds.
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1H NMR Chemical Shift o _ _
) Multiplicity Coupling (J, Hz)  Assignment
(Predicted) (5, ppm)
Doublet of J(H,F) = 8-12,
Aromatic CH ~7.0-75 doublets of J(H,F) = 6-9, H-6
doublets (ddd) JH,F)=2-4
Amine NH:z ~45-55 Broad singlet - -NH:2
Carboxylic Acid ]
~11.0-13.0 Broad singlet - -COOH
OH
. Chemical Shift (8, Multiplicity (due to C- _
13C NMR (Predicted) ) Assignment
ppm) F coupling)
Carboxylic Acid C=0 ~165-170 S C=0
, d, J(C,F) = 240-260
Aromatic C-F ~ 140 - 160 H C2,C4,C5
z
Aromatic C-NH:z ~135- 145 d C3
Aromatic C-COOH ~110-120 d C1
Aromatic C-H ~105 - 115 ddd C6
19F NMR Chemical Shift o ) ]
. Multiplicity Coupling (J, Hz)  Assignment
(Predicted) (3, ppm)
Aromatic C-F ~-120 to -150 m J(F.F), J(FH) F2, F4, F5

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on
their characteristic vibrational frequencies.

Experimental Protocol:
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e Prepare the sample, typically by mixing a small amount of the solid compound with dry
potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used.

e Place the sample in an FTIR spectrometer.
e Record the spectrum, typically in the range of 4000-400 cm~1.
« Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Characteristic IR Absorption Bands:

Wavenumber

( , Intensity Vibrational Mode Functional Group
cm-
3400 - 3200 Medium, Broad N-H Stretch Primary Amine (-NHz)
Carboxylic Acid (-
3300 - 2500 Strong, Very Broad O-H Stretch
COOH)
Carboxylic Acid (-
~ 1700 Strong C=0 Stretch
COOH)
~ 1620 Medium N-H Bend Primary Amine (-NHz)
1600 - 1450 Medium-Weak C=C Stretch Aromatic Ring
1300 - 1100 Strong C-F Stretch Aryl-Fluoride
~ 1250 Medium C-N Stretch Aromatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its identity.

Experimental Protocol:

 Introduce a small amount of the sample into the mass spectrometer via a suitable ionization
method (e.g., Electron lonization - El, or Electrospray lonization - ESI).
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» Generate ions and separate them based on their mass-to-charge ratio (m/z).
e Detect the ions and generate a mass spectrum.
e Analyze the molecular ion peak and the fragmentation pattern.

Predicted Mass Spectrometry Data:

Adduct Type Predicted m/z
[M+H]*+ 192.02669
[M+Na]* 214.00863
[M-H]- 190.01213

Expected EI Fragmentation: Under electron ionization, the molecule is expected to show a
prominent molecular ion peak (M*) at m/z = 191. Key fragmentation pathways would likely
include:

e Loss of H20: [M - 18]*
e Loss of OH: [M - 17]*

e Loss of COOH: [M - 45]*, leading to a trifluoroaniline radical cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043618#synthesis-and-structural-analysis-of-3-
amino-2-4-5-trifluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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